molecular formula C4H8BNO2 B13996053 2,5-dihydro-1H-pyrrol-3-ylboronic acid CAS No. 1276113-92-8

2,5-dihydro-1H-pyrrol-3-ylboronic acid

Cat. No.: B13996053
CAS No.: 1276113-92-8
M. Wt: 112.93 g/mol
InChI Key: VHOVLXMLZLNXEO-UHFFFAOYSA-N
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Description

(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid is an organic compound with the molecular formula C4H8BNO2 It is a boronic acid derivative that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid typically involves the triflation of N-Boc-3-oxopyrrolidine followed by palladium-catalyzed borylation. The triflation step uses t-BuOK as a base, which has been shown to be highly efficient. The one-pot protocol for this synthesis is preferred over conventional step-by-step methods due to its simplicity and efficiency .

Industrial Production Methods

While specific industrial production methods for (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid are not extensively documented, the general approach involves scalable synthesis techniques that can produce multigram quantities of the compound. This includes the use of commercially available reagents and common laboratory equipment to facilitate the production process .

Chemical Reactions Analysis

Types of Reactions

(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce various oxidized derivatives .

Mechanism of Action

The mechanism by which (2,5-Dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Dihydro-1H-pyrrol-3-yl)boronic acid is unique due to its specific structure, which combines a pyrrole ring with a boronic acid group.

Properties

CAS No.

1276113-92-8

Molecular Formula

C4H8BNO2

Molecular Weight

112.93 g/mol

IUPAC Name

2,5-dihydro-1H-pyrrol-3-ylboronic acid

InChI

InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h1,6-8H,2-3H2

InChI Key

VHOVLXMLZLNXEO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCNC1)(O)O

Origin of Product

United States

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